Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate
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Overview
Description
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity patterns. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate typically involves the reaction of ethyl acetoacetate with triphenylphosphine in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which then undergoes deprotonation to yield the desired product. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Base: Sodium hydride or potassium tert-butoxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenated reagents such as bromine or chlorine
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives
Reduction: Triphenylphosphine derivatives
Substitution: Various substituted phosphoranylidene compounds
Scientific Research Applications
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate involves its reactivity as a phosphorus-containing compound. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in various chemical transformations, targeting different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate
- Triphenylcarbethoxymethylenephosphorane
- Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)hex-4-enoate
Uniqueness
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)non-4-enoate is unique due to its specific chain length and the position of the phosphanylidene group. This structural uniqueness imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
62251-81-4 |
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Molecular Formula |
C29H31O3P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)non-4-enoate |
InChI |
InChI=1S/C29H31O3P/c1-3-5-6-16-23-27(30)28(29(31)32-4-2)33(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-23H,3-6H2,1-2H3 |
InChI Key |
OEFKNFWMQDDMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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